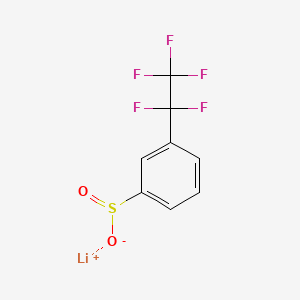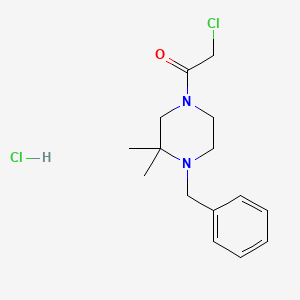
lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate, commonly referred to as LiPFBS, is a lithium salt with a unique structure and a wide range of scientific applications. LiPFBS is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. LiPFBS has been used in a variety of research studies, including those related to medicine, materials science, and biochemistry.
Scientific Research Applications
LiPFBS has been used in a variety of scientific research applications. In the field of medicine, LiPFBS has been used in studies related to the development of new pharmaceuticals and the treatment of various diseases. In the field of materials science, LiPFBS has been used to synthesize new materials and to study the properties of existing materials. In the field of biochemistry, LiPFBS has been used in studies related to the structure and function of proteins and other biomolecules.
Mechanism Of Action
The mechanism of action of LiPFBS is not fully understood. It is known, however, that LiPFBS binds to certain proteins and other biomolecules, resulting in changes in their structure and function. LiPFBS is believed to interact with proteins and other biomolecules through electrostatic interactions, hydrogen bonding, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of LiPFBS are not fully understood. However, it is known that LiPFBS can act as a modulator of certain proteins and other biomolecules, resulting in changes in their structure and function. In addition, LiPFBS has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The main advantage of using LiPFBS in laboratory experiments is its low toxicity. LiPFBS is relatively non-toxic and has been shown to be safe for use in laboratory studies. The main limitation of using LiPFBS in laboratory experiments is its solubility. LiPFBS is soluble in water and some organic solvents, but it is not soluble in all solvents.
Future Directions
There are a number of potential future directions for the use of LiPFBS in scientific research. LiPFBS could be used to develop new pharmaceuticals and treatments for various diseases. It could also be used to synthesize new materials and to study the properties of existing materials. In addition, LiPFBS could be used in studies related to the structure and function of proteins and other biomolecules. Finally, LiPFBS could be used to develop new methods for drug delivery and to study the effects of drugs on the human body.
Synthesis Methods
LiPFBS can be synthesized from the reaction of lithium hydroxide and 1,1,2,2,2-pentafluoroethylbenzene-1-sulfonyl chloride. In this reaction, the lithium hydroxide acts as a base to deprotonate the sulfonyl chloride, resulting in the formation of LiPFBS. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be monitored by measuring the pH of the solution, as the pH will decrease as the reaction progresses.
properties
IUPAC Name |
lithium;3-(1,1,2,2,2-pentafluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S.Li/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)16(14)15;/h1-4H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNTNWEFVJRCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)S(=O)[O-])C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5LiO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)




![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)